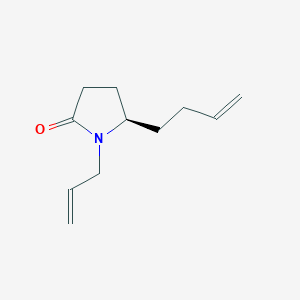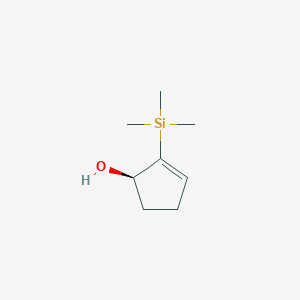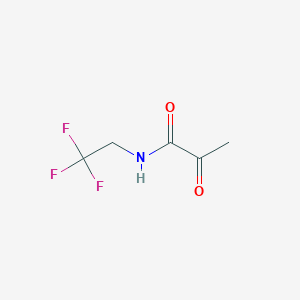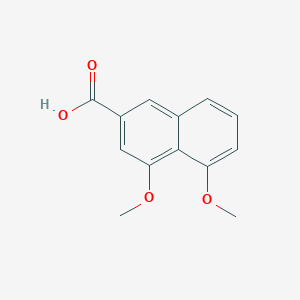
(5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as but-3-en-1-ol and prop-2-en-1-amine.
Formation of Pyrrolidinone Core: The key step involves the cyclization of the intermediate to form the pyrrolidinone ring. This can be achieved through various cyclization reactions, such as intramolecular amide formation.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (5R) enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts and reaction conditions to minimize by-products and maximize the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinone derivatives.
Applications De Recherche Scientifique
(5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in research to study its effects on biological systems and its potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one: The enantiomer of the compound with different stereochemistry.
N-alkylpyrrolidinones: Compounds with similar core structures but different alkyl substituents.
Pyrrolidinone derivatives: Various derivatives with modifications on the pyrrolidinone ring.
Uniqueness
(5R)-5-(But-3-en-1-yl)-1-(prop-2-en-1-yl)pyrrolidin-2-one is unique due to its specific chiral configuration and the presence of both butenyl and propenyl groups
Propriétés
Numéro CAS |
633294-92-5 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(5R)-5-but-3-enyl-1-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C11H17NO/c1-3-5-6-10-7-8-11(13)12(10)9-4-2/h3-4,10H,1-2,5-9H2/t10-/m1/s1 |
Clé InChI |
NMUWXVBTLWAXOQ-SNVBAGLBSA-N |
SMILES isomérique |
C=CCC[C@@H]1CCC(=O)N1CC=C |
SMILES canonique |
C=CCCC1CCC(=O)N1CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)


![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride](/img/structure/B12576626.png)

![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)


![Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)-](/img/structure/B12576646.png)
![4-[Hydroxy(isobutyryl)amino]butanoic acid](/img/structure/B12576659.png)


![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid](/img/structure/B12576680.png)
![8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile](/img/structure/B12576686.png)
